![molecular formula C23H24N4O3S B3974759 2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3974759.png)
2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline
Overview
Description
2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline, also known as NTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antidepressant and anxiolytic properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline for lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Another area of interest is its potential as a research tool for studying the role of specific receptors in the brain. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in both research and therapeutic settings.
Scientific Research Applications
2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine D2 and serotonin 5-HT1A receptors.
properties
IUPAC Name |
[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-23(22-7-4-16-31-22)26-14-12-25(13-15-26)19-8-9-21(27(29)30)20(17-19)24-11-10-18-5-2-1-3-6-18/h1-9,16-17,24H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQPRIBRJSYIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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